molecular formula C19H22N4O2S B2996711 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1286728-45-7

2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2996711
CAS No.: 1286728-45-7
M. Wt: 370.47
InChI Key: FYNTVTAILNPOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a high-quality synthetic chemical compound intended solely for laboratory research purposes. This substance is part of a class of pyrazole and acetamide derivatives, which are of significant interest in various scientific fields. Structurally related compounds have been investigated as flavoring agents due to their cooling characteristics, as seen with the substance 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA 4809) . The core pyrazole structure is a privileged scaffold in medicinal chemistry and drug discovery, often utilized in the design and synthesis of novel biologically active molecules. The specific mechanism of action for this compound is not fully elucidated and is an active area of investigation. Researchers value this compound for exploring structure-activity relationships, screening for potential pharmacological activity, and developing new chemical entities. It is strictly for use in controlled laboratory environments by qualified professionals. This product is not intended for diagnostic, therapeutic, or any other personal uses. Please consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-22(2)19-17(14-6-8-15(25-3)9-7-14)12-23(21-19)13-18(24)20-11-16-5-4-10-26-16/h4-10,12H,11,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNTVTAILNPOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₈H₁₉N₃O
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 1286699-71-5

Biological Activity Overview

The biological activity of this compound can be categorized into various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail these activities based on experimental findings.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural frameworks exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

Case Study :
A study demonstrated that a related pyrazole compound significantly reduced edema in animal models when administered at doses of 10 mg/kg, showing a reduction in paw swelling comparable to standard anti-inflammatory drugs like indomethacin .

2. Analgesic Effects

The analgesic potential of this compound has been explored through various models. Pyrazole derivatives are known to interact with the central nervous system (CNS) pathways involved in pain perception.

Research Findings :
In a pain model using mice, the compound exhibited dose-dependent analgesic effects, with significant pain relief observed at doses ranging from 5 to 20 mg/kg. This effect was attributed to the modulation of pain pathways involving opioid receptors .

3. Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Experimental Data :
In vitro studies showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC₅₀ value of approximately 15 µM. Mechanistic studies revealed that this inhibition may be due to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the pyrazole ring and substituents significantly influence the biological activity of these compounds. For example:

  • The presence of a dimethylamino group enhances solubility and bioavailability.
  • The methoxyphenyl group is crucial for interaction with biological targets, enhancing potency.

Data Tables

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O
Molecular Weight293.36 g/mol
CAS Number1286699-71-5
Anti-inflammatory ActivitySignificant (10 mg/kg)
Analgesic EffectDose-dependent (5-20 mg/kg)
Anticancer IC₅₀~15 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with several pyrazole- and acetamide-containing derivatives. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Synthesis Highlights Biological/Physicochemical Notes References
Target Compound C₂₁H₂₂N₄O₃ 432.4 3-(dimethylamino), 4-(4-methoxyphenyl), thiophen-2-ylmethyl N/A Not reported Hypothesized kinase inhibition due to pyrazole-acetamide scaffold
2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide C₁₈H₁₈N₄O₂S 386.4 4-methylphenoxy, pyrazol-3-yl N/A Synthesized from 1H-pyrazol-3-amine and thiophene-2-carbaldehyde; purity ≥99% Flavoring agent; commercial synthesis optimized for high yield
2-(4-Chlorophenyl)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide C₂₀H₁₆ClN₅OS₂ 449.9 4-chlorophenyl, thiazol-2-yl N/A Structural analog with thiazole-thiophene hybrid Enhanced lipophilicity due to chlorophenyl substitution; potential antimicrobial activity
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide C₂₃H₂₅N₅O₂S 422.5 4-methoxyphenylpiperazine, p-tolyl-thiazole 289–290 Cyclocondensation of hydrazides with ketones Demonstrated anti-inflammatory activity via MMP inhibition

Pharmacological and Physicochemical Profiles

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methoxyphenyl group (electron-donating) may enhance solubility compared to chlorophenyl-substituted analogs (), which likely exhibit higher membrane permeability .
  • Heterocyclic Hybrids : Thiophene-thiazole hybrids () show broader antimicrobial activity, whereas piperazine-thiazole derivatives () prioritize anti-inflammatory targets, reflecting substituent-driven selectivity .

Challenges and Opportunities

  • Data Gaps : Melting points, solubility, and in vitro activity data for the target compound are unavailable, limiting direct pharmacological comparisons.
  • Structural Optimization : Derivatives with trifluoromethyl groups (e.g., ) or boronic esters () could improve metabolic stability or enable targeted drug delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.